4-(Trifluoromethyl)phthalide

Vue d'ensemble

Description

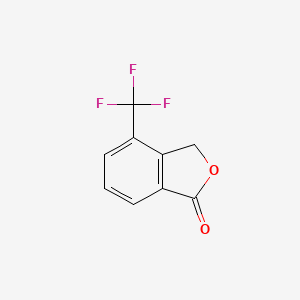

4-(Trifluoromethyl)phthalide is an organofluorine compound belonging to the class of phthalides, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phthalide core structure, making it a unique and valuable molecule in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phthalide typically involves nucleophilic fluoroalkylation and subsequent cyclization reactions. One common method includes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes in the presence of potassium fluoride (KF) or triethylamine (Et3N). This reaction proceeds via nucleophilic addition followed by intramolecular cyclization to yield the desired phthalide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)phthalide undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced phthalide derivatives.

Substitution: Introduction of different substituents at various positions on the phthalide ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced phthalide derivatives, as well as substituted phthalides with diverse functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

4-(Trifluoromethyl)phthalide derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that phthalimide derivatives exhibit significant acetylcholinesterase (AChE) inhibition, which is crucial for improving memory impairment associated with Alzheimer's disease. For example, compounds derived from phthalimide demonstrated IC50 values ranging from 10 to 140 μM against AChE, indicating their potential as effective inhibitors .

Antiparasitic Activity

Recent research has identified this compound as a promising candidate in the development of antiparasitic agents. A phenotypic screening approach revealed that phthalimide derivatives showed significant efficacy against various protist parasites, including Leishmania spp. and Trypanosoma brucei. One compound, PHT-39, effectively penetrated host macrophages and exhibited selective action against intracellular amastigotes .

Organic Synthesis

Synthesis Techniques

The synthesis of this compound can be achieved through various nucleophilic fluoroalkylation methods. A notable approach involves the use of fluoroalkyl silanes in conjunction with organometallic reagents to produce trifluoromethylated phthalides efficiently. This method has been documented to yield high percentages of desired products in one-pot reactions .

Table 1: Synthesis Methods for this compound

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic trifluoromethylation | 70 | CF3–SiMe3 with triethylamine at 50°C |

| Acid-catalyzed deprotection | 95 | Under acidic conditions |

| One-pot synthesis | 99 | Using pentafluoroacetone |

Materials Science

Triboluminescence Applications

this compound exhibits unique triboluminescent properties, making it suitable for applications in sensors and optoelectronic devices. The transient properties of triboluminescence have been studied extensively, revealing potential uses in developing new materials for light emission under mechanical stress .

Case Studies

Case Study 1: Alzheimer’s Disease Treatment

In a study exploring the effects of phthalimide derivatives on cognitive function, compounds were tested for their ability to inhibit AChE and BuChE enzymes. The results indicated that specific derivatives not only inhibited these enzymes effectively but also exhibited antioxidant properties, further supporting their potential as therapeutic agents for Alzheimer’s disease .

Case Study 2: Antiparasitic Screening

A collection of phthalimide derivatives was screened against various parasitic infections. The study highlighted the efficacy of certain compounds in inhibiting the growth of Entamoeba histolytica and Trypanosoma cruzi, showcasing their potential as lead compounds for drug development against parasitic diseases .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)phthalide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)phthalide

- 4-(Trifluoromethyl)phenol

- 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethyl)phthalide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential for diverse applications in various fields .

Activité Biologique

4-(Trifluoromethyl)phthalide is a derivative of phthalide that has garnered attention due to its significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects against cancer cell lines and inhibition of specific enzymes.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various human cancer cell lines. The compound has been tested against cell lines such as MV4-11 (a biphenotypic leukemia cell line), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and UMUC-3 (urinary bladder carcinoma).

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MV4-11 | 8.21 - 13.19 | |

| A549 | 13.99 - 25.57 | |

| MDA-MB-231 | 9.66 | |

| UMUC-3 | 19.81 | |

| HeLa | ~40% proliferation decrease |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, with MV4-11 showing the highest sensitivity.

The mechanism through which this compound exerts its antiproliferative effects involves the inhibition of human neutrophil elastase (HNE). This enzyme plays a role in various inflammatory processes and cancer progression.

Table 2: HNE Inhibition by this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound (4c) | 12.98 | Mixed mechanism of action; HNE inhibitor |

| Ursolic Acid | 5.32 | Reference inhibitor |

The data suggests that the presence of the trifluoromethyl group enhances the compound's ability to inhibit HNE, with a mixed mechanism that may involve both competitive and non-competitive inhibition pathways.

Selectivity and Cytotoxicity

In addition to its antiproliferative properties, studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in experiments involving HeLa cells, certain derivatives showed a significant reduction in proliferation without affecting normal fibroblast cells (3T3) adversely.

Table 3: Selectivity of Antiproliferative Effects

| Compound | Cancer Cell Line | Normal Cell Line (3T3) Proliferation (%) |

|---|---|---|

| E16 | HeLa (40% decrease) | ~96% |

| C8 | 4T1 (49.77% decrease) | ~87% |

This selectivity is crucial for developing therapeutic agents that target cancer cells while minimizing damage to healthy tissues.

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

- In Vitro Studies : A study demonstrated that derivatives including this compound significantly reduced proliferation in HeLa and other cancer cell lines while maintaining high viability in normal cells, suggesting a promising therapeutic window for further development .

- Computational Analysis : Computational methods have been employed to model the interactions between this compound and its biological targets, providing insights into its binding affinities and potential modifications to enhance efficacy .

- Clinical Relevance : The implications of these findings extend to potential treatments for various cancers, as well as inflammatory conditions where HNE plays a critical role .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXWTZYWMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.